NVP-TAE 226

Catalog No.
S547991
CAS No.
761437-28-9
M.F
C23H25ClN6O3
M. Wt
468.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVP-TAE 226

CAS Number

761437-28-9

Product Name

NVP-TAE 226

IUPAC Name

2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C23H25ClN6O3

Molecular Weight

468.9 g/mol

InChI

InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29)

InChI Key

UYJNQQDJUOUFQJ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

NVPTAE226, NVP TAE226, NVP-TAE226, TAE226, TAE226, TAE 226

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC

Description

The exact mass of the compound 2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide is 468.16767 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of morpholines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVP-TAE 226 is a potent dual inhibitor that targets focal adhesion kinase and insulin-like growth factor-I receptor. This compound has garnered attention for its potential therapeutic applications in oncology, particularly for its ability to inhibit tumor growth and metastasis in various cancer models. NVP-TAE 226 operates through the inhibition of critical signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapy.

Due to the lack of available research on this specific compound, its mechanism of action remains unknown. However, aminopyrimidine derivatives can exhibit various mechanisms depending on their structure. Some may target specific enzymes, while others may interact with cellular processes [].

Involved include:

  • Phosphorylation Inhibition: By binding to the active site of focal adhesion kinase and insulin-like growth factor-I receptor, NVP-TAE 226 prevents the phosphorylation of substrates that are crucial for cell signaling.
  • Cascade Effects: The inhibition leads to downstream effects such as the dephosphorylation of AKT, which is involved in promoting cell survival and growth.

NVP-TAE 226 has demonstrated significant biological activity against various cancers. Studies indicate that it effectively inhibits the growth of tumors in vivo, including:

  • Ewing Sarcoma: NVP-TAE 226 has shown strong efficacy in inhibiting the proliferation of Ewing sarcoma cell lines and reducing tumor metastasis in animal models .
  • Glioma and Ovarian Tumors: The compound has also been effective in reducing tumor growth in glioma and ovarian cancer models .
  • Breast Cancer: Oral administration of NVP-TAE 226 has been shown to inhibit murine breast tumor growth and metastasis to the lungs .

The mechanisms behind these effects include inducing cell cycle arrest, promoting apoptosis, and inhibiting invasive properties of cancer cells.

The synthesis of NVP-TAE 226 involves several steps typical for small molecule inhibitors. While specific proprietary methods are often not disclosed, general synthetic pathways may include:

  • Formation of Key Intermediates: Initial reactions typically involve forming key intermediates that are essential for constructing the core structure of NVP-TAE 226.
  • Coupling Reactions: Subsequent coupling reactions link different molecular fragments to build the final compound.
  • Purification: The final compound is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

NVP-TAE 226 has potential applications primarily in oncology, including:

  • Cancer Therapy: As a treatment option for various cancers, especially those with high expression levels of focal adhesion kinase and insulin-like growth factor-I receptor.
  • Combination Therapy: It may be used in combination with conventional chemotherapy to enhance efficacy against resistant tumors .

NVP-TAE 226 shares similarities with several other compounds targeting similar pathways. Here’s a comparison highlighting its uniqueness:

Compound NameTarget KinasesUnique Features
PF-562,271Focal Adhesion KinaseSelective for focal adhesion kinase only; less effective against insulin-like growth factor-I receptor .
GSK2256098Focal Adhesion KinaseFocused on inhibiting migration rather than proliferation .
DasatinibMultiple Tyrosine KinasesBroader target profile; includes SRC family kinases .
LapatinibEpidermal Growth Factor ReceptorPrimarily targets epidermal growth factor receptor; different mechanism of action .

NVP-TAE 226 is unique due to its dual inhibition mechanism, which allows it to target both focal adhesion kinase and insulin-like growth factor-I receptor simultaneously, providing a more comprehensive approach to disrupting cancer cell signaling compared to other inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

468.1676664 g/mol

Monoisotopic Mass

468.1676664 g/mol

Heavy Atom Count

33

Appearance

White to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)-N-METHYLBENZAMIDE

Dates

Modify: 2023-08-15
1: Kurio N, Shimo T, Fukazawa T, Okui T, Hassan NM, Honami T, Horikiri Y, Hatakeyama S, Takaoka M, Naomoto Y, Sasaki A. Anti-tumor effect of a novel FAK inhibitor TAE226 against human oral squamous cell carcinoma. Oral Oncol. 2012 Nov;48(11):1159-70. doi: 10.1016/j.oraloncology.2012.05.019. Epub 2012 Jul 4. PubMed PMID: 22766511.
2: Hao HF, Takaoka M, Bao XH, Wang ZG, Tomono Y, Sakurama K, Ohara T, Fukazawa T, Yamatsuji T, Fujiwara T, Naomoto Y. Oral administration of FAK inhibitor TAE226 inhibits the progression of peritoneal dissemination of colorectal cancer. Biochem Biophys Res Commun. 2012 Jul 13;423(4):744-9. doi: 10.1016/j.bbrc.2012.06.030. Epub 2012 Jun 13. PubMed PMID: 22705303.
3: Kurio N, Shimo T, Fukazawa T, Takaoka M, Okui T, Hassan NM, Honami T, Hatakeyama S, Ikeda M, Naomoto Y, Sasaki A. Anti-tumor effect in human breast cancer by TAE226, a dual inhibitor for FAK and IGF-IR in vitro and in vivo. Exp Cell Res. 2011 May 1;317(8):1134-46. doi: 10.1016/j.yexcr.2011.02.008. Epub 2011 Feb 19. PubMed PMID: 21338601.
4: Schultze A, Decker S, Otten J, Horst AK, Vohwinkel G, Schuch G, Bokemeyer C, Loges S, Fiedler W. TAE226-mediated inhibition of focal adhesion kinase interferes with tumor angiogenesis and vasculogenesis. Invest New Drugs. 2010 Dec;28(6):825-33. doi: 10.1007/s10637-009-9326-5. Epub 2009 Sep 26. PubMed PMID: 19784551.
5: Hehlgans S, Lange I, Eke I, Cordes N. 3D cell cultures of human head and neck squamous cell carcinoma cells are radiosensitized by the focal adhesion kinase inhibitor TAE226. Radiother Oncol. 2009 Sep;92(3):371-8. doi: 10.1016/j.radonc.2009.08.001. Epub 2009 Sep 2. PubMed PMID: 19729215.
6: Lietha D, Eck MJ. Crystal structures of the FAK kinase in complex with TAE226 and related bis-anilino pyrimidine inhibitors reveal a helical DFG conformation. PLoS One. 2008;3(11):e3800. doi: 10.1371/journal.pone.0003800. Epub 2008 Nov 24. PubMed PMID: 19030106; PubMed Central PMCID: PMC2582962.
7: Wang ZG, Fukazawa T, Nishikawa T, Watanabe N, Sakurama K, Motoki T, Takaoka M, Hatakeyama S, Omori O, Ohara T, Tanabe S, Fujiwara Y, Shirakawa Y, Yamatsuji T, Tanaka N, Naomoto Y. TAE226, a dual inhibitor for FAK and IGF-IR, has inhibitory effects on mTOR signaling in esophageal cancer cells. Oncol Rep. 2008 Dec;20(6):1473-7. PubMed PMID: 19020730.
8: Beierle EA, Trujillo A, Nagaram A, Golubovskaya VM, Cance WG, Kurenova EV. TAE226 inhibits human neuroblastoma cell survival. Cancer Invest. 2008 Mar;26(2):145-51. doi: 10.1080/07357900701577475. PubMed PMID: 18259944.
9: Halder J, Lin YG, Merritt WM, Spannuth WA, Nick AM, Honda T, Kamat AA, Han LY, Kim TJ, Lu C, Tari AM, Bornmann W, Fernandez A, Lopez-Berestein G, Sood AK. Therapeutic efficacy of a novel focal adhesion kinase inhibitor TAE226 in ovarian carcinoma. Cancer Res. 2007 Nov 15;67(22):10976-83. PubMed PMID: 18006843.
10: Golubovskaya VM, Virnig C, Cance WG. TAE226-induced apoptosis in breast cancer cells with overexpressed Src or EGFR. Mol Carcinog. 2008 Mar;47(3):222-34. PubMed PMID: 17849451.
11: Shi Q, Hjelmeland AB, Keir ST, Song L, Wickman S, Jackson D, Ohmori O, Bigner DD, Friedman HS, Rich JN. A novel low-molecular weight inhibitor of focal adhesion kinase, TAE226, inhibits glioma growth. Mol Carcinog. 2007 Jun;46(6):488-96. PubMed PMID: 17219439.

Explore Compound Types